molecular formula C21H22ClN3O3 B11324624 2-(4-chloro-3-methylphenoxy)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]propanamide

2-(4-chloro-3-methylphenoxy)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]propanamide

Cat. No.: B11324624
M. Wt: 399.9 g/mol
InChI Key: BGFPXFCVLPEJJE-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methylphenoxy)-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}propanamide is a complex organic compound with a unique structure that combines a chlorinated phenoxy group, a methoxyphenyl group, and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}propanamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 4-methylphenol to produce 4-chloro-3-methylphenol. This is followed by the reaction with 2-bromoacetophenone to form 2-(4-chloro-3-methylphenoxy)acetophenone.

    Formation of the Pyrazole Intermediate: The next step involves the synthesis of the pyrazole ring. This can be achieved by reacting 4-methoxybenzylamine with ethyl acetoacetate to form 1-(4-methoxyphenyl)-3-methyl-1H-pyrazol-5-amine.

    Coupling Reaction: The final step involves the coupling of the phenoxy intermediate with the pyrazole intermediate under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-methylphenoxy)-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-Chloro-3-methylphenoxy)-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: A simpler compound with similar structural features.

    2-(4-Chloro-2-methylphenoxy)acetic acid methyl ester: Another compound with a chlorinated phenoxy group.

    3-((2-Chloro-4-methylphenoxy)methyl)-4-methoxybenzaldehyde: A related compound with a similar phenoxy group.

Uniqueness

2-(4-Chloro-3-methylphenoxy)-N-{1-[(4-methoxyphenyl)methyl]-1H-pyrazol-5-yl}propanamide is unique due to its combination of a chlorinated phenoxy group, a methoxyphenyl group, and a pyrazolyl group

Properties

Molecular Formula

C21H22ClN3O3

Molecular Weight

399.9 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]propanamide

InChI

InChI=1S/C21H22ClN3O3/c1-14-12-18(8-9-19(14)22)28-15(2)21(26)24-20-10-11-23-25(20)13-16-4-6-17(27-3)7-5-16/h4-12,15H,13H2,1-3H3,(H,24,26)

InChI Key

BGFPXFCVLPEJJE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)NC2=CC=NN2CC3=CC=C(C=C3)OC)Cl

Origin of Product

United States

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